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An In-depth Technical Guide to 1H-Indazol-5-amine: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1H-Indazol-5-amine (CAS No.
19335-11-6), a pivotal heterocyclic building block in contemporary medicinal chemistry and
drug discovery. The indazole scaffold is a privileged structure, and the 5-amino substitution
offers a versatile chemical handle for synthesizing a diverse array of complex molecules,
particularly kinase inhibitors. This document consolidates critical data on its physicochemical
properties, spectroscopic profile, chemical reactivity, and established applications. Detailed
experimental protocols for its synthesis, purification, and characterization are provided,
underpinned by an understanding of the causality behind methodological choices. This guide is
intended for researchers, medicinal chemists, and drug development professionals seeking an
authoritative resource on this important chemical entity.

Introduction: The Significance of the Indazole
Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole
ring, is a cornerstone pharmacophore in modern drug design. Its rigid structure and ability to
participate in a variety of non-covalent interactions, including hydrogen bonding and -

stacking, make it an ideal scaffold for targeting protein active sites.[1][2] Indazole derivatives
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have demonstrated a remarkable breadth of biological activities, including anti-inflammatory,
anti-HIV, and, most notably, anticancer properties.[3][4]

1H-Indazol-5-amine emerges as a particularly valuable derivative. The presence of a primary
aromatic amine at the 5-position provides a nucleophilic center and a key point for
diversification.[5] This functional group can be readily modified through reactions such as
acylation, alkylation, and participation in cross-coupling reactions, enabling the construction of
extensive compound libraries for structure-activity relationship (SAR) studies.[6][7] Its utility is
exemplified by its role as a foundational precursor for numerous targeted therapies, particularly
those aimed at inhibiting protein kinases, which are critical regulators of cellular signaling
pathways often dysregulated in cancer.[1][8]

Physicochemical and Structural Properties

The fundamental properties of 1H-Indazol-5-amine are critical for its handling, reaction setup,
and understanding its behavior in biological systems. It typically appears as a white to brown
crystalline powder.[8][9]
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Property Value Source(s)
CAS Number 19335-11-6 [10]
Molecular Formula C7H7Ns [11]
Molecular Weight 133.15 g/mol [12]
Appearance White to Iig.ht yellow or brown (81[9]
powder/solid
Melting Point 172 -178 °C [9]
Boiling Point 235.7 °C (estimated) [11]
Water Solubility 17.9 pg/mL (at pH 7.4) [12]
logP (XLogP3) 1.5 [11][12]
Topological Polar Surface Area  54.7 A2 [12]
Hydrogen Bond Donors 2 [12]
Hydrogen Bond Acceptors 2 [11]

pKa

Data not readily available; the
amino group is expected to be
basic, and the indazole N-H is

weakly acidic.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 1H-Indazol-5-

amine. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically

recorded in a deuterated solvent such as DMSO-ds, which can exchange with the labile N-H

protons.
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'H NMR (DMSO-ds, 400 MHz): The proton spectrum is characterized by distinct signals for the
aromatic protons and the exchangeable amine and indazole N-H protons.

Chemical Shift (6, ppm) Multiplicity Assighment
~12.8 broad s 1H, N1-H (indazole)
~8.7 S 1H, H-3

~8.5 broad s 2H, -NH:2

~7.9 S 1H, H-4

~7.5 d 1H, H-7

~7.1-7.3 m 1H, H-6

[Source: Representative data
compiled from[12][13]]

13C NMR (DMSO-ds, 100 MHz): The carbon spectrum shows seven distinct signals
corresponding to the seven carbon atoms in the molecule.

Chemical Shift (6, ppm) Assighment
~148 C-5

~143 C-7a

~140 C-3

~122 C-3a

~120 C-7

~110 C-6

~100 C-4

[Source: Representative data compiled from[12]
[14][15]]
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Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is dominated by absorptions from the N-H and C-N bonds.

Wavenumber (cm~2) Vibration Type Functional Group

Primary Amine (-NHz) &

3300 - 3500 N-H Stretch indazole N-H

~3050 C-H Stretch (aromatic) Aryl C-H

~1640 N-H Bend (Scissoring) Primary Amine (-NH2)
1580 - 1620 C=C Stretch Aromatic Ring

1300 - 1350 C-N Stretch Aromatic Amine

[Source: Characteristic ranges
from[16][17][18]]

The presence of two distinct peaks in the 3300-3500 cm~1 region is a classic indicator of a
primary amine (symmetric and asymmetric stretching), superimposed on the broader N-H
stretch of the indazole ring.

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry provides information on the molecular weight and
fragmentation pattern, aiding in structural confirmation.

e Molecular lon (M*): The molecular ion peak is expected at m/z = 133, corresponding to the
molecular weight. According to the Nitrogen Rule, a molecule with an odd number of nitrogen
atoms (three in this case) will have an odd nominal molecular weight.[19][20]

o Key Fragmentation: The stable bicyclic ring system leads to a relatively intense molecular ion
peak. Common fragmentation pathways for aromatic amines include the loss of small, stable
neutral molecules.

o m/z 106: Loss of HCN (27 Da) from the pyrazole ring, a common fragmentation for N-
heterocycles.
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o m/z 117: Loss of NH2 radical (16 Da).

o The fragmentation pattern of indazoles can be complex, but the acylium ion resulting from
cleavage of a bond adjacent to the ring is often a predominant fragment in derivatized
structures.[21][22][23]

Chemical Reactivity and Synthetic Utility

The synthetic value of 1H-Indazol-5-amine lies in the reactivity of its functional groups. The
primary amine is a potent nucleophile, while the indazole ring possesses two nitrogen atoms
(N1 and N2) that can be functionalized.

Synthesis of 1H-Indazol-5-amine

The most common and industrially scalable synthesis involves the chemical reduction of the
corresponding nitro-precursor, 5-nitro-1H-indazole.

5-Nitro-1H-indazole

Reduction

Hz, Pd/C
(or SnClz, HCI)

1H-Indazol-5-amine

Click to download full resolution via product page

Standard synthesis of 1H-Indazol-5-amine.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient
method for reducing aromatic nitro groups to amines, with water as the only byproduct.[11]
Alternative methods using reducing metals like tin(ll) chloride in acidic media are also effective.
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Key Reactions

The dual functionality of 1H-Indazol-5-amine allows for a wide range of subsequent chemical

transformations, making it a versatile intermediate.

Reactions at the Amino Group

N-Acyl Indazole

RCOCI, Base

R-X, Base | » N-Alkyl Indazole

1H-Indazol-5-amine Ar-X, Pd Catalyst
(Buchwald-Hartwig)

—| Aryl/Heteroaryl Amine

1. Protect -NH:z (e.g., Boc)
2. R-X, Base
3. Deprotect

Reactions at the Indazole Ring

\‘
N1-Substituted Indazole

Click to download full resolution via product page

Key reaction pathways for 1H-Indazol-5-amine.

e N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the
presence of a base to form stable amide linkages. This is a fundamental step in building
more complex molecules.[6][24]

¢ N-Alkylation: Reaction with alkyl halides under basic conditions yields secondary or tertiary
amines.

e Buchwald-Hartwig Amination: The amino group can act as the amine component in
palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to form

diarylamines.
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e Suzuki Coupling: While the amine itself is not directly used, it can be converted to a halide
(e.g., via a Sandmeyer reaction) or a triflate, which can then undergo palladium-catalyzed
Suzuki coupling with boronic acids to form C-C bonds.[25][26][27] This is a powerful strategy
for adding aryl or heteroaryl substituents at the 5-position.

o N1-Alkylation/Acylation: The N1 position of the indazole ring is typically more nucleophilic
than N2. Functionalization at this position often requires prior protection of the more reactive
5-amino group (e.g., as a Boc-carbamate) to ensure selectivity.[28][29]

Applications in Drug Discovery: A Kinase Inhibitor
Scaffold

The indazole scaffold is a validated "hinge-binder” in many protein kinase inhibitors. The N1
and N2 atoms of the pyrazole ring mimic the purine core of ATP, forming crucial hydrogen
bonds with the "hinge" region of the kinase active site.[1] 1H-Indazol-5-amine and its close
relatives are key starting materials for several approved drugs and clinical candidates.

Case Study: Pazopanib (Votrient®) Pazopanib is a multi-targeted tyrosine kinase inhibitor used
to treat renal cell carcinoma and soft tissue sarcoma.[30][31] It functions by inhibiting key
receptor tyrosine kinases (RTKSs) involved in angiogenesis and tumor growth, including
Vascular Endothelial Growth Factor Receptors (VEGFRS) and Platelet-Derived Growth Factor
Receptors (PDGFRs).[30] The synthesis of Pazopanib involves an intermediate, N,2,3-
trimethyl-2H-indazol-6-amine, which is structurally very similar to and can be synthesized from
precursors related to 1H-Indazol-5-amine.[5][32] This highlights the industrial relevance of this
molecular framework.
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Fig 3: Mechanism of Indazole-based Kinase Inhibitors in the RTK Pathway
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Simplified RTK signaling pathway and the inhibitory action of indazole-based drugs.
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The diagram above illustrates how growth factors activate RTKs, leading to a phosphorylation
cascade (RAS-RAF-MEK-ERK pathway) that promotes cell proliferation and angiogenesis.
Indazole-based inhibitors compete with ATP for the kinase binding site, blocking
autophosphorylation and halting the downstream signal.[8]

Experimental Protocols

The following protocols are provided as a guide for laboratory use. All procedures should be
conducted by trained personnel in a suitable chemical fume hood with appropriate personal
protective equipment (PPE).

Protocol 6.1: Synthesis via Nitro-Indazole Reduction

e Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indazole
(1.0 eq).

e Solvent: Add methanol (approx. 10-15 mL per gram of starting material).

o Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the
nitro-indazole).

o Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen,
then introduce hydrogen gas (Hz) via a balloon or a pressurized inlet.

o Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress
by Thin Layer Chromatography (TLC) until the starting material spot has been completely
consumed.

o Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the
pad with additional methanol.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 6.2: Purification by Recrystallization

e Solvent Selection: Choose a suitable solvent system. A common choice is ethanol/water or
isopropanol. The goal is to find a system where the compound is soluble at high temperature
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but sparingly soluble at room temperature or below.

o Dissolution: Place the crude 1H-Indazol-5-amine in an Erlenmeyer flask and add the
minimum amount of hot solvent required for complete dissolution.

o Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form,
gently scratch the inside of the flask or place it in an ice bath to induce crystallization.

« |solation: Collect the purified crystals by vacuum filtration, washing them with a small amount
of cold solvent.

e Drying: Dry the crystals under vacuum to remove residual solvent. Purity can be confirmed
by melting point analysis and NMR spectroscopy.

Protocol 6.3: Sample Preparation for Analysis

 NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated solvent (e.g., DMSO-
de) in a standard 5 mm NMR tube.

o FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder
and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated
Total Reflectance (ATR) accessory.

o MS (EI): Dissolve a small amount of the sample in a volatile solvent like methanol or
dichloromethane. The sample is then introduced into the mass spectrometer, often via a
direct insertion probe or GC-MS interface.

Safety and Handling

1H-Indazol-5-amine must be handled with appropriate caution, following standard laboratory
safety protocols.

e Hazards: GHS classification indicates that the compound is toxic if swallowed (H301),
causes skin irritation (H315), and causes serious eye irritation (H319).[11]

e Precautions:
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[e]

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

[9]

[e]

Handle only in a well-ventilated area or a chemical fume hood.[9]

o

Avoid breathing dust. Wash hands thoroughly after handling.[9]

[¢]

Store in a tightly sealed container in a cool, dry place away from incompatible materials
like strong oxidizing agents.

Conclusion

1H-Indazol-5-amine is a fundamentally important molecule in medicinal chemistry. Its well-
defined physicochemical properties, predictable spectroscopic signature, and versatile
reactivity make it an invaluable building block for the synthesis of high-value compounds. Its
proven utility as a core scaffold for potent kinase inhibitors ensures its continued relevance in
the development of targeted therapeutics for cancer and other diseases. This guide provides
the core technical knowledge required for researchers to effectively utilize, characterize, and
handle this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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